molecular formula C21H18N2O3S3 B2461642 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethylbenzenesulfonamide CAS No. 361179-60-4

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethylbenzenesulfonamide

Cat. No. B2461642
CAS RN: 361179-60-4
M. Wt: 442.57
InChI Key: BODILRLAGGKQBA-UHFFFAOYSA-N
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Description

The compound appears to contain a benzothiazole moiety, which is a heterocyclic compound that is often found in various pharmaceuticals and dyes . The presence of the sulfanyl group (-SH) and the hydroxyphenyl group (-OH) suggests that this compound might have interesting reactivity and could potentially form part of a larger structure.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and functional groups . The benzothiazole and phenyl rings would likely contribute to the compound’s stability and could potentially participate in pi stacking interactions.


Chemical Reactions Analysis

Benzothiazoles are known to undergo a variety of chemical reactions, including substitutions and additions . The sulfanyl and hydroxy groups could potentially act as nucleophiles, attacking electrophilic sites on other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its aromatic rings and functional groups . For example, the presence of the sulfanyl group could potentially make the compound more polar, while the aromatic rings could contribute to its stability and rigidity.

Scientific Research Applications

Safety and Hazards

As with any chemical compound, handling “N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethylbenzenesulfonamide” would require appropriate safety precautions . It’s important to avoid contact with skin and eyes, and to avoid inhaling any dust or aerosols that might be generated .

Future Directions

Given the wide range of biological activities exhibited by benzothiazole derivatives, this compound could potentially be of interest in the development of new pharmaceuticals . Further studies would be needed to explore its biological activity and potential applications.

Mechanism of Action

Target of Action

The compound, also known as “Oprea1_360363”, exhibits good binding properties with epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the transmission of signals in the brain and are often implicated in conditions like epilepsy.

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, the modulation of GABA receptors can influence the GABAergic pathway, which is one of the main inhibitory pathways in the brain. Similarly, interaction with the Na/H exchanger can affect sodium ion transport, which is crucial for the generation of action potentials .

Result of Action

The compound has been evaluated for anticonvulsant activity and neurotoxicity. In the 6 Hz psychomotor seizure test, it showed significant protection, indicating its potential anticonvulsant effects . Furthermore, none of the compounds showed neurotoxicity in the highest administered dose .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S3/c1-13-7-8-14(2)20(11-13)29(25,26)23-15-9-10-17(24)19(12-15)28-21-22-16-5-3-4-6-18(16)27-21/h3-12,23-24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODILRLAGGKQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide

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